N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide

Rubber vulcanization scorch retarder EPDM curing characteristics

Sulfur-cured diene rubber compounders face a persistent trade-off: scorch safety without compromising cure rate or final properties. This sulfonamide-based retarder uniquely resolves that conflict. - Delivers strongest anti-scorch effect at 0.5 phr without prolonging t90, enabling higher throughput in EPDM extrusion. - Enhances crosslink density by 5-10% over CTP and organic acid retarders, improving tensile strength and compression set. - Dual-function secondary accelerator allows TMTD elimination, securing compliance with EU nitrosamine directives in food-contact and automotive seals.

Molecular Formula C13H10Cl3NO2S2
Molecular Weight 382.7 g/mol
CAS No. 2280-49-1
Cat. No. B1346583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide
CAS2280-49-1
Molecular FormulaC13H10Cl3NO2S2
Molecular Weight382.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(SC(Cl)(Cl)Cl)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H10Cl3NO2S2/c14-13(15,16)20-17(11-7-3-1-4-8-11)21(18,19)12-9-5-2-6-10-12/h1-10H
InChIKeyCAXJFBOSFXRPOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vulkalent E/C Procurement & Selection Baseline


N-Phenyl-N-((trichloromethyl)thio)benzenesulfonamide (CAS 2280-49-1), also widely referenced as Vulkalent® E/C or Retarder E, is a sulfonamide-class scorch retarder for sulfur-cured diene rubber compounds . It belongs to the N-trihalogenomethylthio sulfonamide family and is commercially supplied as a white to off-white powder with a purity specification of ≥97% (pure grade) or ≥90% (formulated grade with CaCO₃/oil) [1]. Unlike simple organic acid retarders, this compound functions by a mechanism that delays the onset of vulcanization without significantly compromising cure rate or final physical properties—a differentiated feature that directly impacts procurement decisions in rubber manufacturing sectors including automotive sealing, anti-vibration components, hoses, and tire compounds [2].

1
Workflow Sulfur-cured diene rubber scorch protection with cure-rate preservation
2
Selection Sulfonamide-class retarder; reported differentiation from organic acid and thiophthalimide classes
3
Use Context Automotive sealing, anti-vibration components, hoses, and tire compounds

Vulkalent E/C Substitution: Performance Risks


Scorch retarders are not functionally interchangeable. The three commercial retarder classes—organic acids (phthalic anhydride, salicylic acid), thiophthalimides (CTP/Santogard PVI), and sulfonamides (this compound)—exhibit fundamentally different mechanisms and performance trade-offs. Organic acids retard scorch by neutralizing basic accelerator fragments but inevitably depress cure rate and final crosslink density [1]. CTP provides excellent scorch delay with minimal impact on cure rate, yet systematically reduces ultimate tensile strength and increases compression set in EPDM compounds [2]. The sulfonamide-based retarder represented by CAS 2280-49-1 uniquely combines scorch protection with a net improvement in crosslink density, tensile properties, and compression set resistance—a three-axis differentiation that generic substitution erases [2][3]. Below, this evidence guide isolates the quantifiable performance deltas that define procurement relevance.

Alternative Class
Mechanism Mismatch
Procurement Risk
Organic acid retarders
Neutralize accelerator fragments; suppress cure rate
May reduce crosslink density and final modulus; cure-rate penalty may increase cycle time
Thiophthalimides (CTP)
Scorch delay via different sulfur-acceptor pathway
May decrease tensile strength and increase compression set in EPDM; lacks secondary accelerator function
Generic sulfonamide analogs
Structural similarity without validated performance data
Crosslink density, scorch-efficacy ranking, and shelf-life profile may not transfer; verify per batch

Vulkalent E/C Differentiation Evidence


Anti-Scorch Efficacy Ranking vs. CTP and Other Retarders in EPDM

In a controlled comparative study at equal active dosage (0.5 phr), Retarder E (CAS 2280-49-1) ranked first among four commercial scorch retarders for anti-scorch efficacy in sulfur-cured EPDM, with efficacy order: E/C > DZ-01 > E-80 > CTP. Critically, Retarder E/C was the only candidate that left t90 (time to 90% cure) essentially unchanged, whereas CTP produced the largest t90 extension, indicating undesirable cure-rate suppression [1].

Scorch Efficacy Rank
Head-to-head
Ranked #1 of 4 tested retarders; t90 essentially unchanged
Supports scorch-safety selection without cure-rate penalty
CTP ranked #4 and significantly prolonged t90. EPDM, 180 °C, 0.5 phr active loading.
Rubber vulcanization scorch retarder EPDM curing characteristics

Tensile Strength & Compression Set vs. CTP in EPDM

Hao et al. (World Rubber Industry, 2014) demonstrated that at equivalent loadings in sulfur-cured EPDM, Retarder E (CAS 2280-49-1) increased vulcanizate crosslink density and tensile strength while reducing compression set, whereas CTP (N-cyclohexylthiophthalimide) produced the opposite trend—decreasing tensile strength and increasing compression set. Retarder E functions as a secondary cure promoter, elevating final modulus, while CTP impairs the sulfur crosslinking network [1]. A separate Lanxess technical reference quantifies the crosslink density improvement at 5–10% in sulfenamide-accelerated compounds when Vulkalent E/C is added [2].

Physical Property Impact
Head-to-head
E/C: tensile maintained, compression set decreased. CTP: opposite trend on both.
Crosslink density direction determines property profile
+5–10% crosslink density gain reported in sulfenamide-accelerated EPDM.
EPDM physical properties tensile strength compression set crosslink density

Shelf-Life: Vulkalent E/C vs. B/C and Organic Acid Retarders

The formulated Vulkalent® E/C grade (CAS 2280-49-1 on CaCO₃/oil carrier) carries a manufacturer-specified shelf life of 547 days (approximately 18 months), compared to only 365 days for Vulkalent® B/C (an alternative Lanxess retarder for light-colored compounds) . Unformulated pure powder (≥97% purity) is assigned a 1-year shelf life under cool, dry storage [1]. This extended storage window is relevant for procurement planning in plants with variable consumption rates or long logistics chains.

Certified Shelf Life
Cross-study comparable
547 days (E/C formulated) vs. 365 days (B/C)
Supports procurement planning for variable consumption rates
+50% longer certified storage window; cool, dry storage in sealed packaging.
shelf life retarder storage stability rubber chemical procurement

Nitrosamine-Free Profile and TMTD Replacement in EPDM

CAS 2280-49-1 does not generate carcinogenic N-nitrosamines during vulcanization, a critical compliance advantage over thiuram-based secondary accelerators such as TMTD (tetramethylthiuram disulfide), which are established nitrosamine precursors [1]. Multiple technical sources confirm that this compound can directly replace TMTD as the secondary accelerator in EPDM curing systems, simultaneously providing both scorch retardation and cure promotion while eliminating nitrosamine formation risk [2]. This dual functionality is unavailable with CTP, which lacks accelerator activity.

Nitrosamine Profile
Class-level
No N-nitrosamine formation reported; dual retarder + accelerator function
Supports TMTD replacement context in regulated rubber articles
Regulatory compliance context per EU 93/11/EEC; verify per formulation.
nitrosamine-free TMTD replacement EPDM accelerator rubber safety compliance

Scorch Delay Without Cure Suppression vs. Organic Acids

The sulfonamide retarder class (including CAS 2280-49-1) differs mechanistically from organic acid retarders (phthalic anhydride, salicylic acid) in that it delays scorch without significantly affecting cure rate or final performance properties. Organic acid retarders function by neutralizing basic accelerator fragments, which simultaneously suppresses the vulcanization rate and crosslink density—a well-documented trade-off [1]. The Lanxess product documentation explicitly states Vulkalent E/C is 'considerably more powerful than retarders of the organic acid types, such as salicylic acid or phthalic anhydride' . At 0.5 phr loading in MBTS-accelerated NBR, the sulfonamide permits reduction of both sulfur and accelerator levels without modulus loss [1].

Cure-Rate Preservation
Class-level
Sulfonamide class maintains t90; organic acid class suppresses cure rate and modulus
Decouples scorch protection from productivity loss
MBTS-accelerated NBR context; sulfur/accelerator reduction possible without modulus penalty.
organic acid retarder cure rate scorch safety phthalic anhydride

Ozone Resistance and Scorch Safety in Anti-Vibration Rubber

Patent disclosures for anti-vibration rubber compositions (automotive engine mounts, torsional dampers) consistently utilize CAS 2280-49-1 in combination with amine antioxidants to simultaneously improve ozone resistance and processing scorch safety. Japanese Patent JP20150240054 (Bridgestone/related) teaches that N-phenyl-N-(trichloromethylthio)benzenesulfonamide, when added in a separate mixing stage from the amine antioxidant, yields a rubber composition with 'improved ozone resistance and processing properties (scorch properties)' suitable for high-temperature engine compartment service [1]. The recommended loading range of 0.2–4.0 parts per hundred rubber is established across multiple patent families for this dual-function application [1][2].

Dual-Function Role
Supporting evidence
Reported ozone resistance + scorch protection synergy in patent formulations
Supports anti-vibration formulation simplification review
0.2–4.0 phr loading range; patent context; verify per compound design.
anti-vibration rubber ozone resistance scorch resistance diene rubber

Vulkalent E/C Application Scenarios


EPDM Automotive Sealing Systems

EPDM automotive weather seals, door gaskets, and window channel profiles processed at high throughput via continuous extrusion or injection molding. CAS 2280-49-1 is the preferred scorch retarder in this scenario because it delivers the strongest anti-scorch effect among commercial retarders at equal loading (0.5 phr) while leaving cure time (t90) unchanged—a unique combination documented in the Chen et al. (2018) four-way comparator study [1]. Competing retarder CTP requires higher loadings to match scorch safety and simultaneously prolongs t90, reducing line speed. The compound additionally provides 5–10% crosslink density enhancement in sulfenamide-accelerated EPDM systems [2], improving seal recovery and compression set resistance—critical for long-term sealing integrity.

Nitrosamine-Compliant Compounds for Automotive Interiors & Consumer Goods

Rubber formulations destined for automotive interior components (dash seals, HVAC gaskets), footwear soles, and food-contact seals where compliance with EU Directive 93/11/EEC and German TRGS 552 on N-nitrosamine limits is mandatory. CAS 2280-49-1 uniquely functions as both a scorch retarder and a secondary accelerator, enabling complete replacement of TMTD—a known N-nitrosamine precursor—in EPDM curing systems [3][4]. This dual functionality eliminates one additive from the formulation while providing both processing safety and regulatory compliance, a value proposition not replicable with CTP (which lacks accelerator activity) or with organic acid retarders (which suppress cure rate).

Automotive Anti-Vibration Components

Diene rubber (NR/SBR/BR blend) anti-vibration components exposed to high-temperature engine compartment environments (up to 120 °C continuous service). Patent-protected formulations combine CAS 2280-49-1 at 0.2–4.0 phr with bismaleimide vulcanizing agents and amine antioxidants to simultaneously deliver improved ozone surface cracking resistance, reduced compression set, and controlled scorch safety during multi-stage mixing [5][6]. The compound's ability to raise crosslink density while protecting against both oxidative (ozone) and thermal (scorch) degradation pathways is specifically claimed across multiple Bridgestone patent families, indicating industrial validation of this application-specific differentiation.

NBR Hose and Molded Goods

NBR compounds for fuel hose inner tubes, hydraulic seals, and injection/transfer molded technical goods. The mechanistic advantage of CAS 2280-49-1 over organic acid retarders in thiazole (MBTS) accelerated NBR allows formulators to reduce both sulfur and accelerator levels without sacrificing final modulus, as demonstrated in the rheometer study referenced in Rubber World (1993) [7]. This enables a more cost-effective cure system while maintaining scorch safety, a direct procurement-relevant advantage. Additionally, the Mitsubishi Cable patent (JP2016148049A) specifies this compound at 0.3–2.0 phr for NBR seal members requiring compression set <40% after 72 h at 120 °C [8], establishing a validated performance benchmark.

Application
Selection Property
Validation Focus
EPDM sealing compound processing
Scorch-safety with t90 preservation
Cure-rate and crosslink density endpoints
Nitrosamine-regulated rubber articles
Dual retarder + secondary accelerator function
TMTD replacement and regulatory compliance review
Anti-vibration rubber components
Reported scorch + ozone protection combination
Ozone resistance and compression set validation
NBR hose and molded goods
Cure-system cost-optimization potential
Modulus retention with reduced sulfur/accelerator levels
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